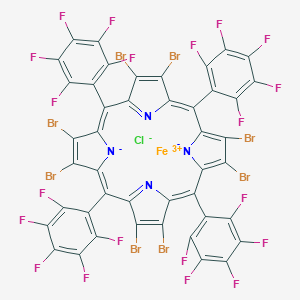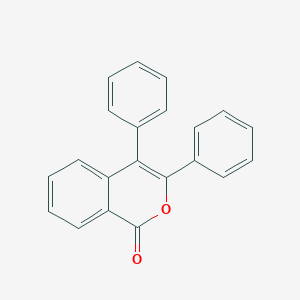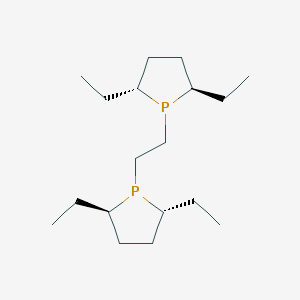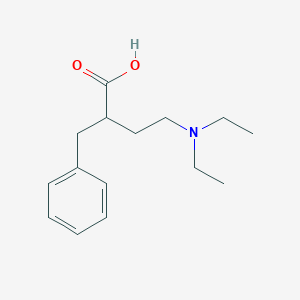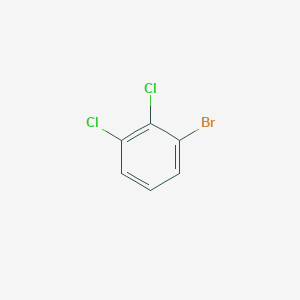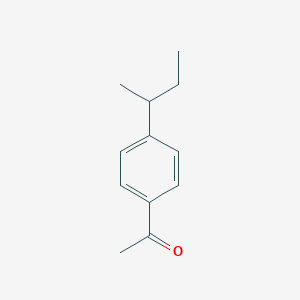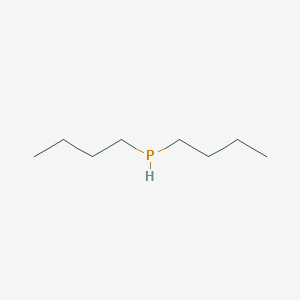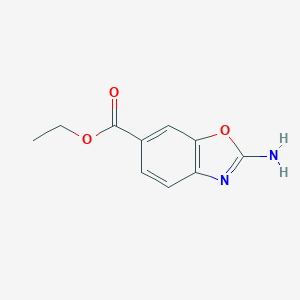
5-ニトロピリジン-2-カルバルデヒド
概要
説明
5-Nitropyridine-2-carbaldehyde, also known as 5-Nitropyridine-2-carbaldehyde, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ニトロピリジンの合成
5-ニトロピリジン-2-カルバルデヒド: は、様々なニトロピリジンの合成における重要な中間体です。ピリジン誘導体とニトロニウムイオンの反応により、ニトロピリジニウムイオンが生成され、これはさらに異なるニトロピリジンに変換することができます。このプロセスは、医薬品や農薬として潜在的な用途を持つ化合物を生成するために不可欠です .
有機半導体用途
この化合物は、9-[(5-ニトロピリジン-2-アミノエチル)イミノメチル]-アントラセン(NAMA)のような有機材料を合成するために使用されており、これは半導体特性を示します。これらの材料は、デバイスの光学特性や電気特性を変化させることができるため、オプトエレクトロニクスやフォトニクスにおける用途において重要です .
光学特性分析
5-ニトロピリジン-2-カルバルデヒド: 誘導体は、その光学特性について研究されてきました。吸収係数、光学バンドギャップ、屈折率などの光学定数の評価は、薄膜トランジスタや太陽電池などの技術的な用途のための新しい材料開発に不可欠です .
ダイオードパラメータの調査
この化合物は、ダイオードパラメータの調査において重要な役割を果たしています。例えば、5-ニトロピリジン-2-カルバルデヒドからのNAMAの合成により、ショットキーダイオードの理想因子と障壁高さを決定することができます。これは、電子デバイスの性能にとって重要なパラメータです .
結晶学的研究
結晶学的手法は、5-ニトロピリジン-2-カルバルデヒド誘導体を用いて単結晶を成長させます。これらの結晶は、その構造的および電子的特性を理解するために特徴付けられ、これは先端材料や分子デバイスの設計にとって不可欠です .
ヒルシュフェルド表面分析
この化合物は、結晶構造内の分子間相互作用を研究するためにヒルシュフェルド表面分析にも使用されています。この分析は、分子結晶の充填と安定性を理解するのに役立ち、これは堅牢な材料の設計にとって重要です .
計算化学
計算化学では、5-ニトロピリジン-2-カルバルデヒドとその誘導体は、その挙動と特性を予測するためにモデル化されます。これは、化合物がラボで合成される前に、様々な用途のための化合物のバーチャルスクリーニングに役立ちます .
求核置換反応
この化合物は、一連の置換ニトロピリジンを作成するための求核置換反応に関与しています。これらの反応は、特定の電子特性や立体特性を持つ化合物を合成するために重要であり、特定の用途に合わせて調整することができます .
特性
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

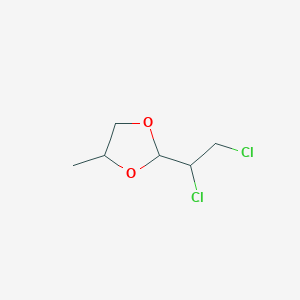
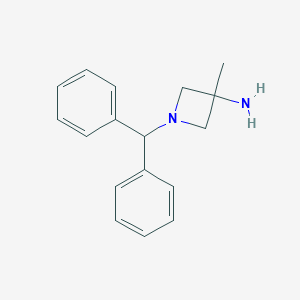
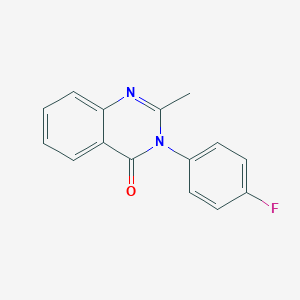
![N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B155772.png)
